Cinnamadin

Description

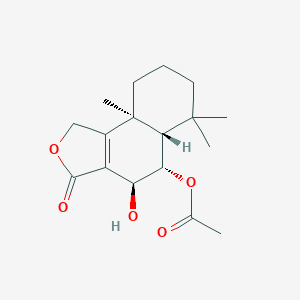

Cinnamadin is a drimane-type sesquiterpenoid isolated from the bark of Cinnamosma fragrans, a medicinal plant endemic to Madagascar . It belongs to a class of bioactive compounds known for their structural complexity and diverse biological activities. Cinnamadin (referred to as compound 9 in phytochemical studies) was identified alongside other drimane derivatives, such as cinnamodial and polygodial, during a phytochemical investigation of the plant’s ethyl acetate and methanol extracts .

Properties

Molecular Formula |

C17H24O5 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

[(4S,5S,5aS,9aS)-4-hydroxy-6,6,9a-trimethyl-3-oxo-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-5-yl] acetate |

InChI |

InChI=1S/C17H24O5/c1-9(18)22-13-12(19)11-10(8-21-15(11)20)17(4)7-5-6-16(2,3)14(13)17/h12-14,19H,5-8H2,1-4H3/t12-,13+,14-,17+/m0/s1 |

InChI Key |

IXRCUCMDEOVZLM-QDEZUTFSSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](C2=C(COC2=O)[C@@]3([C@@H]1C(CCC3)(C)C)C)O |

Canonical SMILES |

CC(=O)OC1C(C2=C(COC2=O)C3(C1C(CCC3)(C)C)C)O |

Synonyms |

cinnamadin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Cinnamadin is structurally related to other drimane sesquiterpenoids and aromatic glycosides isolated from Cinnamosma fragrans. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Cinnamadin with Analogues

Key Observations:

Structural Similarities :

- Cinnamadin, cinnamodial, and polygodial share a drimane骨架 but differ in functional groups. Cinnamodial and polygodial feature dialdehyde moieties, whereas Cinnamadin’s oxygenation pattern is distinct but unspecified in available data .

- Cinnarizine, though functionally similar (used for motion sickness), is structurally unrelated, belonging to the piperazine class .

Biological Activities :

- Cinnamadin : Preliminary studies suggest anti-proliferative effects, though specific targets or potency data are lacking .

- Cinnamodial/Polygodial : Exhibit broad-spectrum antimicrobial and cytotoxic activities, attributed to their reactive aldehyde groups .

- Cinnarizine : Clinically used for vertigo and migraine; acts via calcium channel blockade and antihistaminic effects .

Synthetic and Analytical Challenges: Drimane sesquiterpenoids like Cinnamadin require advanced spectroscopic techniques (e.g., NMR, MS) for differentiation due to their structural nuances . Cinnarizine, being synthetic, is characterized via chromatographic methods (HPLC, UV) and has well-documented pharmacokinetic profiles .

Nomenclature and Regulatory Considerations

- Nomenclature: Cinnamadin follows IUPAC substitutive naming rules for sesquiterpenoids, while cinnarizine uses a non-systematic pharmaceutical name .

- Regulatory Status : Cinnarizine is approved for clinical use, whereas Cinnamadin remains in early research stages, highlighting the need for rigorous safety and efficacy studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.